Dexamethasone 17,21-methylorthovalerate is a synthetic glucocorticoid derived from dexamethasone, which is a potent anti-inflammatory and immunosuppressive agent. It is classified under corticosteroids, specifically as a glucocorticoid, which are steroid hormones that influence various metabolic processes and modulate immune responses. This compound is often utilized in medical treatments for conditions such as allergies, autoimmune diseases, and certain types of cancer .
The synthesis of dexamethasone and its derivatives, including dexamethasone 17,21-methylorthovalerate, typically involves several key steps utilizing various chemical reactions. One notable method involves the use of 1,4,9,16-tetraene-pregna-3,20-diketone as a starting material. The synthesis can be summarized in the following steps:
This synthetic route is advantageous due to its simplicity and the use of readily available intermediates, which significantly lowers production costs while maintaining high yields.
Dexamethasone 17,21-methylorthovalerate has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The core structure consists of a steroid framework with several hydroxyl groups (at positions 11, 17, and 21) and a methyl group at position 17. The molecular formula can be represented as , indicating the presence of fluorine and multiple oxygen atoms involved in hydroxyl and keto functionalities.
The three-dimensional conformation of dexamethasone allows it to interact effectively with glucocorticoid receptors, which is crucial for its mechanism of action. Structural analyses often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate these conformations in detail .
Dexamethasone 17,21-methylorthovalerate participates in various chemical reactions that modify its structure for therapeutic applications:
These reactions are crucial for developing new drug formulations that enhance therapeutic efficacy while minimizing side effects.
Dexamethasone exerts its effects primarily through binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it regulates gene expression by interacting with specific DNA sequences known as glucocorticoid response elements.
This mechanism leads to:
The pharmacological actions are dose-dependent and vary based on the route of administration .
Dexamethasone 17,21-methylorthovalerate exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations for effective delivery .
Dexamethasone 17,21-methylorthovalerate has a wide range of scientific applications:
The ongoing research into its derivatives continues to expand its therapeutic potential across various medical fields .
Dexamethasone 17,21-methylorthovalerate is a synthetic corticosteroid ester systematically designated as:(11β,16α)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21-cyclic methyl orthovalerate [1] [2]. Its molecular formula is C₂₈H₃₉FO₆, corresponding to a molecular weight of 490.6041 g/mol [1] [2]. This formal name explicitly defines the parent glucocorticoid structure (dexamethasone) modified by a cyclic orthoester group bridging the C17 and C21 hydroxy functions with a methyl-substituted valerate moiety. The orthovalerate modification introduces a branched alkyl chain (C₆H₁₁O₂) while retaining the core steroidal functionality [2].
Table 1: Molecular Comparison with Dexamethasone
Property | Dexamethasone 17,21-Methylorthovalerate | Parent Dexamethasone |
---|---|---|
Molecular Formula | C₂₈H₃₉FO₆ | C₂₂H₂₉FO₅ |
Molecular Weight (g/mol) | 490.6041 | 392.47 |
Oxygen Atoms | 6 | 5 |
Carbon Atoms | 28 | 22 |
This compound exhibits complex stereochemistry with 8 defined stereocenters out of 9 potential chiral centers, classifying it as an epimeric mixture [2]. The core dexamethasone structure retains its absolute configurations:
The fused ring system adopts a characteristic steroid conformation:
The critical structural modification occurs at the C17 and C21 positions, where the cyclic orthovalerate introduces a spirocyclic ketal system (dioxolane-type ring). This creates a new stereocenter at the orthovalerate's methyl-bearing carbon (OC(O)C(CH₃)OC), explaining the epimeric designation in the stereochemistry summary [2]. The SMILES notation reflects this complexity:CCCCC1(OC)OCC(=O)[C@@]2(O1)[C@H](C)C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@@]4(F)[C@@H](O)C[C@]23C
[2]
The orthovalerate moiety adopts a twist-boat conformation to minimize steric clashes with the 16α-methyl group, partially shielding the C20 carbonyl from solvent exposure. This conformational change significantly enhances lipid solubility compared to unmodified dexamethasone [1] [5].
Structurally, dexamethasone 17,21-methylorthovalerate is a prodrug derivative of dexamethasone (C₂₂H₂₉FO₅), where the C17 and C21 hydroxy groups are engaged in a cyclic orthoester linkage with methylvaleric acid [2] [3]. Key comparative features include:
Table 2: Structural Feature Comparison
Structural Element | Dexamethasone 17,21-Methylorthovalerate | Parent Dexamethasone |
---|---|---|
C17 Functional Group | Orthoester oxygen (spirocyclic) | Hydroxy group (alcohol) |
C21 Functional Group | Orthoester oxygen (spirocyclic) | Hydroxy group (primary alcohol) |
C20 Environment | Conjugated ketone (orthoester) | Isolated ketone |
LogP (Predicted) | ~3.8 (highly lipophilic) | ~1.9 (moderate hydrophilicity) |
Molecular Flexibility | Restricted side-chain rotation | High side-chain flexibility |
The orthovalerate modification extends the molecular length by approximately 8.5 Å compared to dexamethasone, with the pentyl chain oriented perpendicular to the steroid plane. X-ray crystallography would reveal a butterfly-like molecular shape where the orthovalerate "wings" shield the β-face of rings C and D [2] [5]. This structural redesign aims to enhance cell membrane penetration while maintaining receptor binding through preservation of the critical 11β-hydroxy-3-keto-4-ene pharmacophore [3] [4]. Nuclear magnetic resonance studies would confirm maintained chair conformation in rings B and C, identical to the parent dexamethasone [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7